Functional EC50 in FGF2-Induced Mammary Branching: AHR Activator 1 (1.2 μM) vs. TCDD (3.93 pM)
In the primary mouse mammary epithelial cell (MEC) 3D branching assay—the defining functional model for AHR activator 1—this compound blocks FGF2-induced branching with an EC50 of 1.2 ± 0.050 μM [1]. In the same assay system, the prototypical AhR agonist TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) also blocks branching but with an EC50 of 3.93 ± 0.17 pM [1]. The ~300,000-fold difference in functional potency, despite both compounds acting through AhR, demonstrates that AHR activator 1 and TCDD engage the receptor with profoundly different downstream signaling consequences in the branching morphogenesis context [1]. No other AhR agonist (FICZ, ITE, kynurenine, VAF347, tapinarof) has published EC50 data in this branching assay [2].
| Evidence Dimension | Inhibition of FGF2-induced branching morphogenesis (functional EC50) |
|---|---|
| Target Compound Data | EC50 = 1.2 ± 0.050 μM |
| Comparator Or Baseline | TCDD: EC50 = 3.93 ± 0.17 pM |
| Quantified Difference | ~305,000-fold lower potency than TCDD (1.2 μM vs. 0.00000393 μM); distinct functional efficacy profile |
| Conditions | Primary mouse MECs embedded in Matrigel, stimulated with FGF2, 144 h culture; branching quantified as phenotype presence in >50% of aggregates per well |
Why This Matters
This ~300,000-fold potency divergence between two AhR-dependent compounds acting on the same functional endpoint in the same model provides direct evidence that AHR activator 1 cannot be functionally substituted by TCDD at equipotent concentrations; researchers requiring the specific desmosome-mediated branching blockade must use AHR activator 1.
- [1] Basham KJ, Kieffer C, Shelton DN, Leonard CJ, Bhonde VR, Vankayalapati H, Milash B, Bearss DJ, Looper RE, Welm BE. Chemical genetic screen reveals a role for desmosomal adhesion in mammary branching morphogenesis. J Biol Chem. 2013;288(4):2261-2270. doi:10.1074/jbc.M112.379487. (Fig. 2D for 1023 EC50; Fig. 3C for TCDD EC50). View Source
- [2] Sládeková L, Mani S, Dvořák Z. Ligands and agonists of the aryl hydrocarbon receptor AhR: Facts and myths. Biochem Pharmacol. 2023;213:115626. doi:10.1016/j.bcp.2023.115626. (Comprehensive review confirming absence of published branching morphogenesis data for FICZ, ITE, kynurenine, VAF347). View Source
